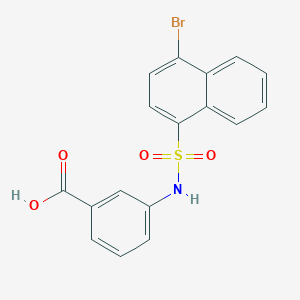
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide, also known as DBHBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBHBS is a sulfonamide derivative that contains two bromine atoms and a hydroxyethyl group, making it a versatile compound for various applications.
作用機序
The mechanism of action of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes that play a crucial role in various biological processes. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase by 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can lead to the disruption of these processes, resulting in various physiological effects.
Biochemical and Physiological Effects:
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase with high potency and selectivity. In vivo studies have shown that 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can reduce the growth of cancer cells and exhibit antibacterial and anti-inflammatory activity. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has also been shown to exhibit potent analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
実験室実験の利点と制限
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has some limitations, including its potential toxicity and limited selectivity for certain enzymes. Careful consideration should be taken when using 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide in lab experiments to ensure its safety and efficacy.
将来の方向性
There are several future directions for the research and development of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can be utilized to develop new functional materials with unique properties and applications. Further research on 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can lead to the discovery of new compounds with potential therapeutic and industrial applications.
合成法
The synthesis of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide involves the reaction of 2,5-dibromoaniline with chloroacetic acid, followed by the reaction with sodium hydroxide to obtain the final product. This method has been widely used to synthesize 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide with high purity and yield.
科学的研究の応用
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In biochemistry, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been used as a tool to study enzyme inhibition and protein-ligand interactions. In materials science, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been utilized to prepare functional materials such as sensors, catalysts, and polymers.
特性
製品名 |
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide |
|---|---|
分子式 |
C8H9Br2NO3S |
分子量 |
359.04 g/mol |
IUPAC名 |
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO3S/c9-6-1-2-7(10)8(5-6)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2 |
InChIキー |
BVOMWZBESACPEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br |
正規SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)



